Sofosbuvir impurity H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

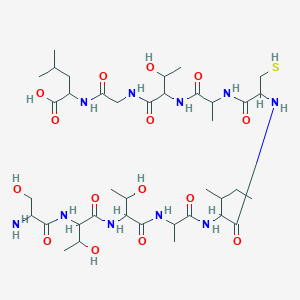

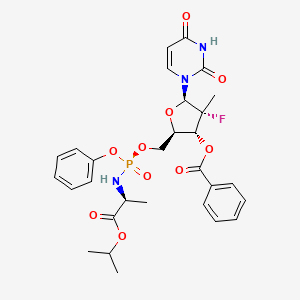

Sofosbuvir impurity H, an diastereoisomer of sofosbuvir, is the impurity of sofosbuvir. Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication, demonstrates potent anti-hepatitis C virus activity.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Profile

Sofosbuvir, a hepatitis C virus (HCV) NS5B polymerase inhibitor, has a well-established pharmacokinetic and pharmacodynamic profile. Kirby et al. (2015) highlighted that sofosbuvir undergoes intracellular activation, forming GS-461203 (the active triphosphate) and ultimately the inactive metabolite GS-331007. This study emphasizes the importance of understanding sofosbuvir's metabolic pathways for effective clinical application (Kirby, Symonds, Kearney, & Mathias, 2015).

Analytical Method Development for Impurity Estimation

Ganji, Dhulipala, and Nemala (2021) developed a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for estimating sofosbuvir and its related impurities in bulk and pharmaceutical forms. This research is pivotal for ensuring the quality and safety of sofosbuvir-containing medications (Ganji, Dhulipala, & Nemala, 2021).

Qualitative and Quantitative Analysis in Pharmaceuticals

Contreras et al. (2017) developed a method using reversed phase-ultra-high performance liquid chromatography (RP-UHPLC) coupled with diode array detection and mass spectrometry for the analysis of sofosbuvir in pharmaceuticals. This method aids in ensuring the pharmaceutical quality of sofosbuvir, including its impurities and potential degradants (Contreras, Morales-Soto, Segura‐Carretero, & Valverde, 2017).

Degradation Behavior and Toxicity Prediction

Swain et al. (2016) focused on the degradation behavior of sofosbuvir under various stress conditions and utilized high-performance liquid chromatography to separate degradation products. They also employed in silico toxicity prediction for the drug and its degradation products, contributing to the understanding of sofosbuvir's stability and safety (Swain, Samanthula, Bhagat, Bharatam, Akula, & Sinha, 2016).

Resistance Pathways and Bioinformatics Characterization

Donaldson et al. (2015) analyzed the resistance mechanisms of HCV to sofosbuvir. They employed structural bioinformatics to characterize potential resistance-associated substitutions, offering insights into managing and predicting resistance in HCV treatment (Donaldson, Harrington, O’Rear, & Naeger, 2015).

properties

Molecular Formula |

C₂₉H₃₃FN₃O₁₀P |

|---|---|

Molecular Weight |

633.56 |

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate |

InChI |

InChI=1S/C29H33FN3O10P/c1-18(2)40-25(35)19(3)32-44(38,43-21-13-9-6-10-14-21)39-17-22-24(42-26(36)20-11-7-5-8-12-20)29(4,30)27(41-22)33-16-15-23(34)31-28(33)37/h5-16,18-19,22,24,27H,17H2,1-4H3,(H,32,38)(H,31,34,37)/t19-,22+,24+,27+,29+,44-/m0/s1 |

InChI Key |

FUHXASLGIVTGLC-OQRQYOSKSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OC(=O)C3=CC=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)